N-(2-aminophenyl)formamide N-(2-aminophenyl)formamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20240755
InChI: InChI=1S/C7H8N2O/c8-6-3-1-2-4-7(6)9-5-10/h1-5H,8H2,(H,9,10)
SMILES:
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol

N-(2-aminophenyl)formamide

CAS No.:

Cat. No.: VC20240755

Molecular Formula: C7H8N2O

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

N-(2-aminophenyl)formamide -

Specification

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
IUPAC Name N-(2-aminophenyl)formamide
Standard InChI InChI=1S/C7H8N2O/c8-6-3-1-2-4-7(6)9-5-10/h1-5H,8H2,(H,9,10)
Standard InChI Key PFKINQXINHRVLL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)N)NC=O

Introduction

Chemical Structure and Physicochemical Properties

N-(2-Aminophenyl)formamide belongs to the class of N-substituted formamides, with the molecular formula C₇H₇N₂O and a molecular weight of 135.15 g/mol. The IUPAC name is N-(2-aminophenyl)formamide, reflecting the formamide group (-NHCHO) attached to the second carbon of an aniline derivative. Key physicochemical parameters include:

PropertyValueMethod/Source
Molecular Weight135.15 g/molCalculated
Exact Mass135.0561 DaMass spectrometry
LogP (Partition Coefficient)0.87 ± 0.30Computational estimation
Hydrogen Bond Donors2 (NH₂ and NHCHO)Structural analysis
Hydrogen Bond Acceptors2 (O and NHCHO)Structural analysis

The planar structure of the phenyl ring facilitates π-π stacking interactions, while the adjacent amine and formamide groups enable intramolecular hydrogen bonding, stabilizing the molecule in solution . This duality influences its reactivity in cyclization reactions, particularly in forming benzimidazoles.

Synthetic Methodologies

Catalytic N-Formylation Using CO₂

A breakthrough synthesis involves the direct formylation of o-phenylenediamine with carbon dioxide (CO₂) under catalytic conditions. In a typical procedure :

  • Reagents: o-Phenylenediamine (0.25 mmol), tetrabutylammonium acetate ([TBA][OAc], 0.025 mmol), phenylsilane (0.25 mmol), and CO₂ (5 bar).

  • Solvent: Dimethyl sulfoxide (DMSO, 0.5 mL).

  • Conditions: Stirring at 23°C for 5 hours.

This method achieves >90% conversion to N-(2-aminophenyl)formamide, as confirmed by <sup>1</sup>H NMR spectroscopy . The mechanism proceeds via CO₂ activation by the acetate catalyst, followed by hydride transfer from phenylsilane to generate the formyl group.

Spectroscopic Characterization

<sup>1</sup>H NMR Analysis

Key resonances in DMSO-d₆ (400 MHz) :

  • δ 8.15 ppm (s, 1H): Formyl proton (-CHO).

  • δ 7.20–6.80 ppm (m, 4H): Aromatic protons of the phenyl ring.

  • δ 6.50 ppm (br s, 2H): Amine protons (-NH₂), exchangeable with D₂O.

  • δ 9.85 ppm (s, 1H): Amide proton (-NHCHO), broadened due to hydrogen bonding.

IR Spectroscopy

Prominent absorption bands (KBr pellet) :

  • 3320 cm⁻¹: N-H stretch (amine and amide).

  • 1665 cm⁻¹: C=O stretch (amide I band).

  • 1540 cm⁻¹: N-H bend (amide II band).

Applications in Benzimidazole Synthesis

N-(2-Aminophenyl)formamide undergoes acid-catalyzed cyclization to form benzimidazole, a privileged structure in medicinal chemistry . The reaction mechanism involves:

  • Protonation of the formyl oxygen, enhancing electrophilicity.

  • Nucleophilic attack by the adjacent amine, forming a five-membered ring.

  • Aromatization via dehydration, yielding benzimidazole.

Optimized conditions using boron tribromide (BBr₃) in dichloromethane achieve 95% conversion within 2 hours at 70°C . This pathway is greener than traditional methods requiring harsh acids or high temperatures.

Computational Insights and Pharmacophore Modeling

Molecular docking studies position N-(2-aminophenyl)formamide in the active site of histone deacetylase 2 (HDAC2), where the formyl group coordinates with zinc ions . Key interactions include:

  • Zinc coordination via the carbonyl oxygen.

  • Hydrogen bonds between the amine and Asp-269 residue.

Pharmacophore models identify four critical features for HDAC2 inhibition :

  • Hydrogen bond acceptor (formyl oxygen).

  • Hydrogen bond donor (amide NH).

  • Hydrophobic region (phenyl ring).

  • Aromatic center.

These insights guide the design of HDAC2 inhibitors with improved affinity and selectivity.

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